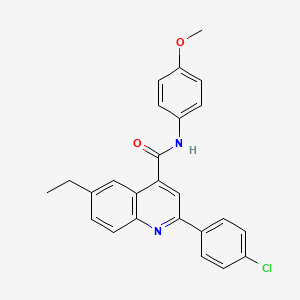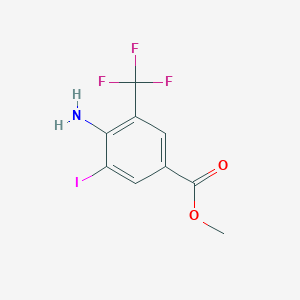![molecular formula C21H22N4O5S B12459923 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B12459923.png)
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylpropanamid ist eine synthetische Verbindung, die für ihre potenziellen entzündungshemmenden Eigenschaften bekannt ist. Es ist ein Derivat von Sulfadimethoxin, einem Sulfonamid-Antibiotikum. Diese Verbindung wurde auf ihre Fähigkeit untersucht, oxidative Burst in Phagozyten zu hemmen und Entzündungen in verschiedenen Modellen zu reduzieren .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylpropanamid beinhaltet typischerweise die Reaktion von 2,6-Dimethoxypyrimidin mit einem Sulfonylchlorid-Derivat, gefolgt von der Kupplung mit einer Phenylpropanamid-Einheit. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel wie Hexan, Ethylacetat und Aceton, um das Endprodukt zu reinigen .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung des Laborsyntheseprozesses, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch verschiedene Reinigungstechniken umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylpropanamid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe modifizieren und möglicherweise ihre biologische Aktivität verändern.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Phenyl- und Pyrimidinringen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um den gewünschten Reaktionsweg zu gewährleisten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfon-Derivaten führen, während Reduktion zu Amin-Derivaten führen kann.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylpropanamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung der Sulfonamidchemie und Reaktionsmechanismen verwendet.
Biologie: Untersucht auf seine entzündungshemmenden Eigenschaften und seine Fähigkeit, die Immunantwort zu modulieren.
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung chronisch-entzündlicher Erkrankungen wie rheumatoider Arthritis und entzündlicher Darmerkrankungen.
Industrie: Könnte bei der Entwicklung neuer entzündungshemmender Medikamente verwendet werden und als Referenzverbindung in der pharmazeutischen Forschung
Wirkmechanismus
Der Wirkmechanismus von N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylpropanamid beinhaltet die Hemmung von oxidativen Burst in Phagozyten, die für die Immunantwort des Körpers entscheidend sind. Die Verbindung reguliert die Expression von Entzündungsmarkern wie TNF-α, IL-1β, IL-2, IL-13 und NF-κB herunter, während sie entzündungshemmende Zytokine wie IL-10 hochreguliert . Diese Modulation der Immunantwort hilft, Entzündungen und oxidativen Stress zu reduzieren.
Wirkmechanismus
The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylpropanamide involves the inhibition of oxidative bursts in phagocytes, which are crucial for the body’s immune response. The compound downregulates the expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating anti-inflammatory cytokines like IL-10 . This modulation of the immune response helps reduce inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamid
- 4-(Acetylamino)-N-(2,6-dimethoxy-4-pyrimidinyl)benzolsulfonamid
- N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamid
Einzigartigkeit
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylpropanamid ist einzigartig durch seine spezifische Kombination einer Sulfonamidgruppe mit einer Phenylpropanamid-Einheit, die zu seinen starken entzündungshemmenden Eigenschaften beiträgt. Seine Fähigkeit, mehrere Entzündungswege zu modulieren, macht es zu einem vielversprechenden Kandidaten für weitere Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
Molekularformel |
C21H22N4O5S |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H22N4O5S/c1-29-20-14-18(23-21(24-20)30-2)25-31(27,28)17-11-9-16(10-12-17)22-19(26)13-8-15-6-4-3-5-7-15/h3-7,9-12,14H,8,13H2,1-2H3,(H,22,26)(H,23,24,25) |
InChI-Schlüssel |
AEZNTIWXAGNYJO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide](/img/structure/B12459848.png)


![2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide](/img/structure/B12459864.png)
![N,N-diethyl-4-(4-{[4-(methylcarbamoyl)phenyl]amino}phthalazin-1-yl)benzamide](/img/structure/B12459871.png)
![2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B12459881.png)
![5-(4-ethoxybenzyl)-1,3-dimethyl-5-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12459895.png)
![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(biphenyl-2-yloxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12459906.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12459912.png)

![N'~1~,N'~5~-bis[(2,4-dibromophenoxy)acetyl]pentanedihydrazide](/img/structure/B12459922.png)


![1-methyl-N-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12459938.png)
